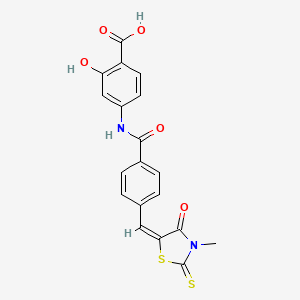

(E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid

説明

特性

IUPAC Name |

2-hydroxy-4-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-12-6-7-13(18(25)26)14(22)9-12/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKNSOVKAHMBKB-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The molecular formula for (E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is . The structure features a hydroxyl group, a thiazolidine ring, and an amide linkage, which contribute to its biological activities.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 384.45 g/mol |

| Functional Groups | Hydroxyl (-OH), Amide (-CONH), Thiazolidine |

| Solubility | Soluble in organic solvents; limited in water |

Antimicrobial Activity

Research has indicated that compounds similar to (E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that derivatives of thiazolidine displayed activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar hydroxyl and carboxylic acid functionalities are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . Experimental studies have shown that benzoic acid derivatives can reduce inflammation in animal models, indicating a promising avenue for therapeutic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of related compounds. The presence of the hydroxyl group in the structure is critical for scavenging free radicals, thereby protecting cells from oxidative stress . This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

- Antioxidant Activity Assessment :

Q & A

What are the critical considerations for designing a synthetic route for (E)-2-hydroxy-4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid?

Answer:

The synthesis of this compound involves key steps such as:

- Condensation reactions : Utilize substituted benzaldehyde derivatives and thioxothiazolidinone precursors under acidic conditions (e.g., glacial acetic acid) to form the Schiff base linkage. Reflux in ethanol with catalytic acetic acid (4–7 hours) is typical .

- Purification : Post-reaction, solvent removal via reduced pressure evaporation followed by recrystallization in acetic acid or ethanol ensures purity .

- Stereochemical control : The (E)-isomer is stabilized by intramolecular hydrogen bonding; reaction temperature and solvent polarity must be optimized to minimize (Z)-isomer formation .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- 1H/13C NMR : Confirm the (E)-configuration via coupling constants (e.g., vinyl proton coupling ~12–15 Hz) and NOE correlations. The thioxothiazolidinone ring protons appear as distinct singlets at δ 3.5–4.0 ppm .

- IR spectroscopy : Identify the thioamide (C=S) stretch at ~1200 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3000 cm⁻¹ .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 457.08) and detects potential byproducts like oxidized thiol derivatives .

What experimental strategies are recommended for evaluating its biological activity in cancer research?

Answer:

- In vitro assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls .

- Enzyme inhibition : Test against targets like topoisomerase II or HDACs via fluorometric assays, adjusting pH to 7.4 to mimic physiological conditions .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays to probe oxidative stress pathways .

How can conflicting spectral data (e.g., unexpected NMR shifts) be addressed during characterization?

Answer:

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO may deshield protons, causing shifts .

- Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) can resolve broadening due to tautomerism in the thioxothiazolidinone ring .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if intramolecular H-bonding or π-stacking is suspected .

What methodologies optimize yield and purity in large-scale synthesis?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate the condensation step .

- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates, but ensure rapid cooling to prevent side reactions .

- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates; reverse-phase HPLC (C18 column, acetonitrile/water) for final purification .

How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Answer:

- Substituent variation : Replace the 3-methyl group on the thiazolidinone with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions with target proteins .

- Bioisosteric replacement : Substitute the benzoic acid moiety with a sulfonamide to improve solubility and bioavailability .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding residues and optimize substituent positioning .

What are the stability challenges under physiological conditions, and how are they mitigated?

Answer:

- Hydrolytic degradation : The ester linkage in the benzamido group is prone to hydrolysis at pH > 7.0. Stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring are essential .

- Light sensitivity : Protect the compound from UV light during storage (amber vials, -20°C) due to the conjugated enone system .

- Chelation : Preclude metal-catalyzed degradation by using EDTA in buffer solutions .

How can environmental fate studies be designed for this compound?

Answer:

- Degradation pathways : Use HPLC-UV/MS to track photodegradation products under simulated sunlight (λ = 290–800 nm) .

- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and biodegradability via OECD 301F tests .

- Adsorption studies : Measure soil-water partition coefficients (Kd) using batch equilibrium methods to evaluate mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。